Irinotecan Labeled d10, also known as 2-Hydroxy Irinotecan-d10, is a deuterated form of Irinotecan, which is a potent topoisomerase I inhibitor used primarily in cancer chemotherapy. The incorporation of deuterium atoms into the molecular structure enhances the compound's stability and allows for more precise studies of its pharmacokinetics and metabolism. This compound is classified as an antineoplastic agent and is primarily utilized in scientific research to understand the mechanisms of action of topoisomerase inhibitors.
Irinotecan Labeled d10 is derived from the parent compound Irinotecan, which is obtained through synthetic routes involving complex organic chemistry techniques. The classification of this compound falls under the category of alkaloids and derivatives, specifically as a topoisomerase I inhibitor. Its CAS number is 1346597-30-5, and it has a molecular formula of C33H38N4O7, with a molecular weight of 612.749 g/mol .
The synthesis of Irinotecan Labeled d10 involves several key steps:
Industrial production methods may involve advanced techniques such as supercritical fluid extraction to optimize the synthesis process, ensuring high purity and yield of the final product. Rigorous quality control measures are implemented to maintain consistency and reliability in the synthesized compound .
Irinotecan Labeled d10 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
Irinotecan Labeled d10 participates in several chemical reactions:
The hydrolysis reaction is particularly significant as it directly influences the efficacy of the drug in clinical settings. The major product formed from hydrolysis is SN-38, which is responsible for most of Irinotecan's cytotoxic effects .
Irinotecan Labeled d10 exerts its therapeutic effects by inhibiting DNA topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by alleviating torsional strain in the DNA double helix:
Irinotecan Labeled d10 has several significant applications:
This compound represents a valuable tool for researchers seeking to unravel the complexities of cancer treatment and improve therapeutic strategies against malignancies involving topoisomerase I inhibition.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5